molecular formula C10H8BrF3O2 B6298279 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 2169687-24-3

2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane

Cat. No.: B6298279
CAS No.: 2169687-24-3
M. Wt: 297.07 g/mol
InChI Key: KVIYOTWTYVTTPD-UHFFFAOYSA-N
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Description

2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a dioxolane ring

Preparation Methods

The synthesis of 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane typically involves the reaction of 2-bromo-3-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy in treating various diseases.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar compounds to 2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane include:

  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 3-(Trifluoromethyl)benzyl bromide

These compounds share structural similarities, such as the presence of bromine and trifluoromethyl groups. this compound is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[2-bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O2/c11-8-6(9-15-4-5-16-9)2-1-3-7(8)10(12,13)14/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIYOTWTYVTTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=CC=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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